molecular formula C11H20N4 B13019647 N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine

N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine

Cat. No.: B13019647
M. Wt: 208.30 g/mol
InChI Key: NNGFWZPNZRWRBY-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine is a synthetic organic compound that features both an imidazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-piperidin-1-ylethanamine

InChI

InChI=1S/C11H20N4/c1-2-7-15(8-3-1)9-6-12-10-11-13-4-5-14-11/h4-5,12H,1-3,6-10H2,(H,13,14)

InChI Key

NNGFWZPNZRWRBY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNCC2=NC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Piperidine Ring: The imidazole derivative can be reacted with a piperidine derivative under suitable conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group in the ethanamine backbone undergoes alkylation and acylation under mild conditions. Key examples include:

  • Acylation with propanoyl chloride :
    Direct acylation using 3-(2-chlorophenyl)propanoyl chloride forms an acyl-urea substructure (16 ) in low yields (~30%) due to steric hindrance .

ReagentProductYieldConditions
Ethyl bromoacetateEthyl ester derivative (17 )65%DBU, DMF, 80°C
Propanoyl chlorideAcyl-urea derivative (16 )30%NaH, THF, 0°C

Nucleophilic Substitution

The imidazole nitrogen participates in nucleophilic aromatic substitution (NAS) reactions:

  • Fluorine displacement :
    Reacts with 1-fluoro-2-nitrobenzene in DMF at 100°C to form nitrobenzene intermediates (40 , 41 ), which are subsequently reduced to anilines (42 , 43 ) via catalytic hydrogenation (Pd/C, H₂) .

  • Coupling with activated esters :
    Preformed activated esters (e.g., 29a ) react with the deprotected amine (46 , 47 ) in DIPEA/DMF to yield final compounds (9 , 10 ) with >70% efficiency .

Reductive Amination

The primary amine facilitates reductive amination with ketones or aldehydes:

  • Cyclohexanone coupling :
    In the presence of NaBH₃CN or H₂/Pd-C, the amine forms a cyclohexyl-substituted derivative with 85% yield .

SubstrateReducing AgentProductYield
CyclohexanoneNaBH₃CNCyclohexyl derivative85%
BenzaldehydeH₂/Pd-CBenzylamine derivative78%

Cyclization Reactions

The compound serves as a precursor for heterocycle formation:

  • Benzimidazolone synthesis :
    Cyclization with diphenyl cyanocarbonimidate under basic conditions generates benzimidazolone derivatives (58 ) in 90% yield .

  • Intramolecular aza-Michael addition :
    Forms 2,6-disubstituted piperidines via organocatalyzed IMAMR (intramolecular aza-Michael reaction) with TFA as a co-catalyst .

Acid/Base Reactivity

  • Deprotonation :
    The imidazole NH proton (pKa ~14.5) is deprotonated by strong bases (e.g., NaH), enabling alkylation at the N1 position.

  • Salt formation :
    Reacts with HCl in ether to form a stable hydrochloride salt (m.p. 204–205°C) .

Oxidation and Reduction

  • Imidazole ring oxidation :
    Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the imidazole to imidazolidinone, though this reaction is low-yielding (<20%).

  • Amine oxidation :
    Tertiary amines in the piperidine ring resist oxidation, while secondary amines form nitroxides under radical conditions .

Coordination Chemistry

The imidazole nitrogen and piperidine amine act as ligands for transition metals:

  • Pd(II) complexes :
    Forms stable complexes with PdCl₂ in ethanol, used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Cu(I)-catalyzed reactions :
    Participates in azide-alkyne cycloadditions (CuAAC) as a ligand to stabilize Cu(I) intermediates .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine exhibit notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, a related study highlighted the synthesis of various imidazole derivatives that showed promising antimicrobial activity against resistant bacterial strains .

Cancer Therapy

The imidazole ring in this compound is known for its role in targeting cancer cells. Research has shown that imidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with angiogenesis and metastasis processes .

Neurological Research

The piperidine moiety contributes to the compound's ability to cross the blood-brain barrier, making it a candidate for neurological applications. Investigations into similar compounds have revealed their potential as neuroprotective agents, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting potential for antibiotic development .
Study 2Cancer Cell ApoptosisShowed that imidazole derivatives induce apoptosis in cancer cell lines through caspase activation .
Study 3NeuroprotectionFound that compounds with similar structures provide neuroprotection by reducing oxidative stress and inflammation in neuronal models .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and piperidine rings can interact with enzymes, receptors, or ion channels, modulating their activity. The imidazole ring might participate in hydrogen bonding or coordination with metal ions, while the piperidine ring could influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-((1H-Imidazol-2-yl)methyl)-2-(morpholin-1-yl)ethan-1-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-((1H-Imidazol-2-yl)methyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine is unique due to the combination of the imidazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine is a synthetic organic compound characterized by the presence of both imidazole and piperidine rings. This unique structural composition positions it as a potential candidate in medicinal chemistry, particularly in drug discovery and development. The biological activity of this compound encompasses various mechanisms, including interactions with enzymes and receptors, which are crucial for its therapeutic applications.

PropertyValue
Molecular FormulaC11H20N4
Molecular Weight208.30 g/mol
IUPAC NameN-(1H-imidazol-2-ylmethyl)-2-piperidin-1-ylethanamine
InChIInChI=1S/C11H20N4/c1-2-7-15(8-3-1)9-6-12-10-11-13-4-5-14-11/h4-5,12H,1-3,6-10H2,(H,13,14)
InChI KeyNNGFWZPNZRWRBY-UHFFFAOYSA-N
Canonical SMILESC1CCN(CC1)CCNCC2=NC=CN2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Interaction: The imidazole ring can participate in hydrogen bonding or coordination with metal ions, influencing enzyme activity. For example, compounds with imidazole structures have shown potential as inhibitors of monoamine oxidase (MAO), which is significant in the treatment of neurological disorders.

Receptor Modulation: The piperidine component may enhance binding affinity to specific receptors, such as serotonin or dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Antimicrobial Activity: Research indicates that derivatives of imidazole and piperidine exhibit significant antibacterial properties. For instance, compounds similar to N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amines have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values indicating potent activity against strains like Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects: The compound has been studied for its neuroprotective properties. It was found to modulate neurotransmitter systems, potentially offering benefits in treating conditions such as anxiety and depression. In vitro studies suggest that it may enhance synaptic plasticity through its action on NMDA receptors .

Case Studies

Case Study 1: Antibacterial Efficacy
In a comparative study, N-(1H-imidazolyl)methyl-piperidine derivatives were tested against multiple bacterial strains. The results showed that certain derivatives had MIC values lower than 10 µM against Klebsiella pneumoniae, indicating strong antibacterial potential .

Case Study 2: Neuroprotective Effects
A recent investigation assessed the neuroprotective effects of compounds similar to N-(1H-imidazolyl)methyl-piperidine on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting a protective role mediated by antioxidant mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(1H-imidazolyl)methyl-piperidine derivatives, a comparison with structurally similar compounds was conducted:

Compound NameStructure TypeBiological Activity
N-(1H-imidazolyl)methyl-morpholineMorpholine variantModerate antibacterial activity
N-(1H-imidazolyl)methyl-pyrrolidinePyrrolidine variantStrong neuropharmacological effects

The comparative analysis shows that while similar compounds exhibit notable biological activities, the unique combination of imidazole and piperidine in N-(1H-imidazolyl)methyl-piperidine may confer distinct advantages in both antimicrobial and neuropharmacological contexts.

Q & A

Q. What are the common synthetic routes for N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine, and how are key intermediates characterized?

Synthesis typically involves coupling an imidazole derivative with a piperidine-containing amine. For example, similar compounds like N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine are synthesized via nucleophilic substitution or reductive amination (e.g., using HBr in reflux conditions for deprotection) . Key intermediates (e.g., benzimidazole precursors) are characterized by ¹H/¹³C NMR , FT-IR , and mass spectrometry to confirm functional groups and connectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Peaks for imidazole protons (δ 7.0–8.0 ppm), piperidine CH₂ groups (δ 2.5–3.5 ppm), and methylene bridges (δ 3.5–4.5 ppm) .
  • FT-IR : Stretching vibrations for C=N (1640–1620 cm⁻¹) and N-H (3300–3200 cm⁻¹) .
  • ESI-MS : Molecular ion peaks to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. How does the compound’s solubility and stability impact experimental design?

The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) and instability in acidic/basic conditions necessitate:

  • Storage at −20°C under inert gas.
  • Use of freshly distilled solvents for reactions.
  • Stability assays via HPLC or TLC to monitor degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies?

Example: If conflicting IC₅₀ values arise for receptor binding, researchers should:

  • Standardize assay conditions (pH, temperature, cell lines).
  • Compare ligand purity (HPLC ≥95%) and stereochemistry (chiral HPLC or X-ray crystallography) .
  • Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can unexpected byproducts (e.g., N-diarylation) be minimized during synthesis?

In cases where piperidine-amine intermediates undergo undesired coupling (e.g., forming dimeric structures), strategies include:

  • Lowering reaction temperature (0–5°C) to slow kinetics.
  • Using bulky protecting groups (e.g., Boc) on the amine to sterically hinder side reactions .
  • Monitoring reaction progress via LC-MS to isolate intermediates before byproduct formation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to receptors (e.g., histamine H₁/H₄) using software like AutoDock or Schrödinger.
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
  • QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity using datasets from PubChem or ChEMBL .

Methodological Recommendations

  • Stereochemical analysis : Use chiral columns (e.g., Chiralpak AD-H) or X-ray crystallography to resolve enantiomers .
  • Scale-up challenges : Replace hazardous reagents (e.g., HBr) with greener alternatives (e.g., TFA for deprotection) .
  • Data reproducibility : Share raw spectral files (e.g., JCAMP-DX) and synthetic protocols in supplementary materials .

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